molecular formula C18H20N2O3S B2500573 N1-(2-methoxyphenethyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 920247-38-7

N1-(2-methoxyphenethyl)-N2-(2-(methylthio)phenyl)oxalamide

Cat. No.: B2500573
CAS No.: 920247-38-7
M. Wt: 344.43
InChI Key: WYEQTIZFMPKZSB-UHFFFAOYSA-N
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Description

N1-(2-Methoxyphenethyl)-N2-(2-(methylthio)phenyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N-carbamoyloxamide) backbone substituted with a 2-methoxyphenethyl group at the N1 position and a 2-(methylthio)phenyl group at the N2 position.

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-23-15-9-5-3-7-13(15)11-12-19-17(21)18(22)20-14-8-4-6-10-16(14)24-2/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEQTIZFMPKZSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C(=O)NC2=CC=CC=C2SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxyphenethyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves the reaction of 2-methoxyphenethylamine with 2-(methylthio)phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the oxalamide linkage.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxyphenethyl)-N2-(2-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxalamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, potassium tert-butoxide

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Corresponding amine derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

N1-(2-methoxyphenethyl)-N2-(2-(methylthio)phenyl)oxalamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2-methoxyphenethyl)-N2-(2-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

The following table summarizes key structural and functional differences between N1-(2-methoxyphenethyl)-N2-(2-(methylthio)phenyl)oxalamide and related compounds:

Compound Name & ID Key Structural Features Synthesis Yield Reported Activity/Application Source ID
Target Compound N1: 2-Methoxyphenethyl; N2: 2-(Methylthio)phenyl Not Reported Hypothesized enzyme inhibition (CYP/SCD1*)
N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17) N1: 4-Methoxyphenethyl; N2: 2-Methoxyphenyl 35% Intermediate for SCD1 inhibitors
N1-(4-Chlorophenyl)-N2-(2-methoxyphenethyl)oxalamide (70) N1: 4-Chlorophenyl; N2: 2-Methoxyphenethyl 72% Cytochrome P450 4F11-activated SCD1 inhibitor
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) N1: 2,4-Dimethoxybenzyl; N2: Pyridin-2-ylethyl Not Reported Umami flavor enhancer (FEMA 4233, NOEL = 100 mg/kg)
N1-(4-Chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (14) N1: 4-Chlorophenyl; N2: Thiazolyl-pyrrolidinyl hybrid 39% HIV entry inhibitor (CD4-binding site targeting)

*SCD1: Stearoyl-CoA desaturase 1; CYP: Cytochrome P450.

Structural and Electronic Modifications

  • Substituent Position Effects: The 2-methoxy vs. 4-methoxy substitution on the phenethyl group (e.g., compound 17 vs. target compound) alters steric accessibility and electronic density. The 2-methoxy group in the target compound may enhance intramolecular hydrogen bonding or π-π stacking compared to 4-methoxy derivatives . Methylthio vs.
  • Aromatic vs. Heterocyclic N2 Groups :

    • Thiazole- or pyridine-containing oxalamides (e.g., compound 14, S336) exhibit distinct bioactivity profiles. For example, thiazole derivatives (compound 14) show antiviral activity due to interactions with viral envelope proteins, while pyridine-containing S336 acts as a flavor enhancer via TAS1R1/TAS1R3 receptor agonism .

Biological Activity

N1-(2-methoxyphenethyl)-N2-(2-(methylthio)phenyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.

The synthesis of this compound typically involves the reaction of 2-methoxyphenethylamine with oxalyl chloride, followed by the addition of a methylthio-substituted phenyl compound. The general synthetic route can be outlined as follows:

  • Formation of Intermediate :
    • React 2-methoxyphenethylamine with oxalyl chloride in the presence of a base (e.g., triethylamine).
  • Final Product Formation :
    • Add a methylthio-substituted phenyl compound to the intermediate to yield the desired oxalamide.
PropertyValue
Molecular FormulaC17H20N2O3S
Molecular Weight336.42 g/mol
CAS Number898374-40-8
IUPAC NameThis compound

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant strains.
  • Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation, possibly through inhibition of pro-inflammatory cytokines.
  • Analgesic Properties : There is evidence suggesting that it may act as an analgesic by modulating pain pathways, although detailed mechanisms remain to be elucidated.

The biological activity of this compound is thought to involve interaction with specific molecular targets, including receptors and enzymes related to pain and inflammation pathways. These interactions can lead to modulation of cellular signaling pathways, potentially resulting in therapeutic effects.

Comparative Analysis

When compared to structurally similar compounds, such as N1-(2-methoxyphenethyl)-N2-phenyloxalamide and N1-methyl-N2-(2-(methylthio)phenyl)oxalamide, this compound shows unique properties due to its specific substitution pattern. This structural uniqueness may enhance its binding affinity to biological targets, thus influencing its pharmacological profile.

Table 2: Comparison with Similar Compounds

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityAnalgesic Properties
This compoundYesYesYes
N1-(2-methoxyphenethyl)-N2-phenyloxalamideModerateYesNo
N1-methyl-N2-(2-(methylthio)phenyl)oxalamideYesModerateYes

Case Studies

Several studies have explored the biological activity of related oxalamides. For instance, research published in PubMed highlighted the antibacterial properties of similar compounds derived from oxalamides, indicating their potential as therapeutic agents against bacterial infections . Additionally, studies have shown that modifications in the oxalamide structure can significantly alter their pharmacological effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-(2-methoxyphenethyl)-N2-(2-(methylthio)phenyl)oxalamide, and how can reaction conditions be standardized?

  • Methodology : Multi-step synthesis typically involves coupling 2-methoxyphenethylamine and 2-(methylthio)phenylamine with oxalyl chloride under controlled conditions. Key steps include:

  • Step 1 : Activation of oxalic acid derivatives (e.g., oxalyl chloride) in anhydrous solvents like dichloromethane at 0–5°C .
  • Step 2 : Sequential amidation under nitrogen to prevent hydrolysis. Intermediate purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) ensures >90% purity .
  • Data Validation : LC-MS (APCI+) and 1^1H NMR (DMSO-d6, 400 MHz) confirm structural integrity. For example, characteristic peaks for methoxy (δ 3.75–3.85 ppm) and methylthio (δ 2.45 ppm) groups should align with theoretical splitting patterns .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Assay Standardization : Use uniform cell lines (e.g., HEK293 for receptor studies) and controls (e.g., DMSO vehicle) to minimize variability .
  • Dose-Response Curves : Perform triplicate experiments across a 10 nM–100 µM range to identify EC50_{50}/IC50_{50} values. Discrepancies in IC50_{50} (e.g., 5 µM vs. 20 µM) may arise from differences in assay pH or incubation times .
  • Meta-Analysis : Cross-reference PubChem BioAssay data (AID 1251706) with in-house results to identify outliers .

Advanced Research Questions

Q. What strategies are recommended for elucidating the compound’s mechanism of action in enzyme inhibition?

  • Methodology :

  • Kinetic Studies : Use stopped-flow spectroscopy to measure binding kinetics with target enzymes (e.g., cytochrome P450 isoforms). Monitor fluorescence quenching at λex_{ex} = 280 nm .
  • X-ray Crystallography : Co-crystallize the compound with purified enzyme (e.g., CYP4F11) to resolve binding interactions at 1.8 Å resolution. Key residues (e.g., Phe314, Arg105) may form hydrogen bonds with the oxalamide backbone .
  • Mutagenesis : Introduce point mutations (e.g., CYP4F11-F314A) to validate docking predictions .

Q. How can computational modeling improve the design of derivatives with enhanced selectivity?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., with GROMACS) to analyze stability of hydrogen bonds and hydrophobic interactions over 100 ns trajectories .
  • QSAR Modeling : Train models using descriptors like logP, polar surface area, and Hammett constants. Validate with a test set of 20 derivatives to predict IC50_{50} within ±1.5 log units .
  • Docking Studies (AutoDock Vina) : Screen virtual libraries against off-target receptors (e.g., COX-2) to prioritize derivatives with >10-fold selectivity .

Q. What analytical techniques are critical for characterizing degradation products under physiological conditions?

  • Methodology :

  • Forced Degradation : Expose the compound to pH 1–13 buffers (37°C, 72 hrs) and analyze via UPLC-QTOF-MS. Major degradants (e.g., hydrolyzed oxalamide fragments) are identified using m/z thresholds of ±5 ppm .
  • Stability Profiling : Store samples at 25°C/60% RH and monitor purity loss monthly by HPLC (C18 column, acetonitrile/water gradient). Degradation kinetics follow first-order models (R2^2 > 0.98) .

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